molecular formula C7H11N3O B11799348 4-Propoxypyrimidin-5-amine

4-Propoxypyrimidin-5-amine

Cat. No.: B11799348
M. Wt: 153.18 g/mol
InChI Key: FUOKKWVWQISCNG-UHFFFAOYSA-N
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Description

4-Propoxypyrimidin-5-amine is an organic compound with the molecular formula C7H11N3O and is a pyrimidine derivative . Pyrimidine cores, such as this one, are of significant interest in medicinal and organic chemistry due to their wide range of biological activities. Researchers utilize these structures as key scaffolds in the development of novel therapeutic agents . Specifically, 4-aminopyrimidine derivatives are frequently investigated as core structures in fused ring systems for their potential pharmacological properties. For instance, similar compounds have been explored as heteroarylpyrimidine-5-amine derivatives, which have been studied as receptor antagonists for potential medical applications . The propoxy substituent on the pyrimidine ring is a common feature in drug discovery, as alkoxy groups can influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. As a building block, this compound can be used in further chemical transformations to create more complex molecular architectures for high-throughput screening and the development of new chemical libraries . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-propoxypyrimidin-5-amine

InChI

InChI=1S/C7H11N3O/c1-2-3-11-7-6(8)4-9-5-10-7/h4-5H,2-3,8H2,1H3

InChI Key

FUOKKWVWQISCNG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=NC=C1N

Origin of Product

United States

Synthetic Methodologies for 4 Propoxypyrimidin 5 Amine

Retrosynthetic Analysis of 4-Propoxypyrimidin-5-amine

A retrosynthetic analysis of this compound suggests logical disconnections to simplify the structure into more accessible starting materials. The primary disconnections are the carbon-oxygen bond of the propoxy group and the carbon-nitrogen bond of the amine group.

C5-N Disconnection: The amine group at the C5 position can be retrosynthetically derived from a nitro group (-NO₂). The reduction of a nitro group is a common and high-yielding transformation for installing an aromatic amine. This leads to the precursor 4-propoxy-5-nitropyrimidine .

C4-O Disconnection: The propoxy ether linkage at the C4 position can be formed via a nucleophilic aromatic substitution (SₙAr) reaction. This involves disconnecting the C4-O bond, identifying propanol (B110389) (or propoxide) as the nucleophile and a pyrimidine (B1678525) ring with a suitable leaving group at the C4 position, such as a halogen (e.g., chlorine). This points to 4-chloro-5-nitropyrimidine as a key intermediate.

This key intermediate, 4-chloro-5-nitropyrimidine, can itself be synthesized from simpler acyclic precursors through the construction of the pyrimidine ring, which is addressed by established synthetic routes. This two-step functionalization approach (etherification followed by reduction) on a pre-formed pyrimidine ring is a common strategy for preparing such derivatives.

Established Synthetic Routes to Substituted Pyrimidine Ring Systems

The pyrimidine ring is typically synthesized by combining a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.org This fundamental approach has been realized through various classical and modern synthetic methodologies.

Cyclocondensation reactions are the most traditional and widely used methods for constructing the pyrimidine core. These reactions involve the formation of the heterocyclic ring through the condensation of two or more molecules with the elimination of a small molecule, such as water or ammonia.

One of the principal methods is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This approach is highly versatile, allowing for the introduction of various substituents on the final pyrimidine ring by choosing appropriately substituted starting materials. For example, reacting a β-keto ester with an amidine under ultrasound irradiation has been shown to produce highly substituted 4-pyrimidinols. organic-chemistry.org

Cyclocondensation Method Reactants Product Type Key Features
Pinner Synthesis 1,3-Dicarbonyl compound + AmidineSubstituted PyrimidineHighly versatile for introducing substituents at C2, C4, and C6. mdpi.com
Reaction with Urea/Thiourea 1,3-Dicarbonyl compound + Urea or ThioureaPyrimidin-2-one or Pyrimidine-2-thioneForms pyrimidines with an oxygen or sulfur atom at the C2 position. wikipedia.orgchemicalbook.com
From β-Formyl Enamides β-Formyl Enamide + UreaSubstituted PyrimidineUtilizes microwave irradiation and a samarium chloride catalyst. organic-chemistry.org

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. mdpi.com Several MCRs have been developed for the synthesis of pyrimidine scaffolds.

A notable example is an iridium-catalyzed MCR that synthesizes pyrimidines from amidines and up to three different alcohol molecules. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds and liberating hydrogen and water as byproducts. nih.gov This method is particularly advantageous for creating highly and unsymmetrically substituted pyrimidines. nih.gov Another well-known MCR is the Biginelli reaction, which typically yields 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. chemicalbook.comresearchgate.net While it doesn't directly produce fully aromatic pyrimidines, the resulting dihydropyrimidine (B8664642) core can be a precursor for further derivatization.

MCR Method Components Catalyst/Conditions Product Type
Iridium-Catalyzed Synthesis Amidine + up to three different AlcoholsPN5P-Ir-pincer complexHighly substituted, unsymmetrical pyrimidines. mdpi.comnih.gov
Biginelli Reaction Aldehyde + β-Ketoester + Urea/ThioureaAcid or Base catalyst3,4-Dihydropyrimidin-2(1H)-ones/thiones. researchgate.net
[3+3] Annulation α,β-Unsaturated Ketone + AmidineCholine hydroxideSubstituted pyrimidines. mdpi.com
Zinc-Catalyzed Coupling Enamine + Orthoformate + Ammonium AcetateZnCl₂4,5-Disubstituted pyrimidines. organic-chemistry.org

Direct and Indirect Synthetic Pathways to this compound

The synthesis of this compound is typically achieved by a sequential functionalization of a pre-formed pyrimidine ring, following the logic of the retrosynthetic analysis. This involves the introduction of the propoxy group at the C4 position and the amine group at the C5 position.

The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and are thus activated towards nucleophilic substitution, especially when bearing a good leaving group like a halogen. wikipedia.orgchemicalbook.com The introduction of the propoxy group at the C4 position is therefore readily accomplished via a nucleophilic aromatic substitution (SₙAr) reaction.

The standard procedure involves reacting a 4-chloro-substituted pyrimidine with sodium propoxide. The sodium propoxide is typically generated in situ by treating propanol with a strong base such as sodium hydride (NaH). The propoxide ion then acts as the nucleophile, displacing the chloride ion at the C4 position to form the desired 4-propoxy-pyrimidine derivative. The selection of a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is crucial for the reaction's success.

Reaction Step Substrate Reagents Typical Conditions Product
Alkoxylation 4-Chloro-5-nitropyrimidine1. Sodium Hydride (NaH) 2. PropanolAnhydrous THF, 0 °C to room temperature4-Propoxy-5-nitropyrimidine

The C5 position of the pyrimidine ring is the most electron-rich and is therefore the primary site for electrophilic substitution. chemicalbook.com The most common and reliable method for introducing an amine at this position is through the reduction of a pre-existing nitro group.

First, an electrophilic nitration reaction is performed on a suitable pyrimidine precursor to install a nitro group (-NO₂) at the C5 position. Following the successful nitration and subsequent introduction of the C4-propoxy group (as described in 2.3.1), the final step is the reduction of the 5-nitro group to a 5-amino group. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. chemicalbook.com Alternative reagents include metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid.

Reduction Method Reagents Typical Conditions Advantages/Disadvantages
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Methanol (B129727) or Ethanol solvent, room temperature, atmospheric or elevated pressure. chemicalbook.comClean reaction with high yields; requires specialized hydrogenation equipment.
Metal/Acid Reduction (SnCl₂) Tin(II) Chloride (SnCl₂·2H₂O), HClEthanol or Ethyl Acetate solvent, reflux.Effective and common laboratory method; workup can be more complex to remove tin salts.
Metal/Acid Reduction (Fe) Iron powder, Acetic Acid or HClEthanol/Water solvent, reflux.Inexpensive and effective; can sometimes lead to colored impurities.

Regioselective Synthesis Strategies

The regioselective synthesis of this compound is a critical aspect of its preparation, ensuring the correct placement of the propoxy and amino substituents on the pyrimidine ring. A common and effective strategy involves the use of a di-substituted pyrimidine precursor, such as 2,4-dichloro-5-nitropyrimidine (B15318), which allows for sequential nucleophilic aromatic substitution (SNAr) reactions.

A plausible synthetic route begins with the chlorination of 5-nitrouracil (B18501) using a chlorinating agent like phosphorus oxychloride to yield 2,4-dichloro-5-nitropyrimidine. google.com This intermediate is highly reactive towards nucleophiles. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited for regioselective substitution. Generally, the C4 position of a 2,4-dichloropyrimidine (B19661) is more susceptible to nucleophilic attack than the C2 position, especially when an electron-withdrawing group like a nitro group is present at the C5 position. researchgate.net

The propoxy group can be introduced by reacting 2,4-dichloro-5-nitropyrimidine with sodium propoxide in propanol. The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor monosubstitution at the C4 position. Following the successful introduction of the propoxy group to form 4-chloro-5-nitro-6-propoxypyrimidine, the remaining chlorine atom at the C2 position (if starting from a 2,4-dichloro precursor) would typically be removed via catalytic hydrogenation. The final step involves the reduction of the nitro group at the C5 position to the desired amine functionality. This reduction can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using Pd/C) being a common and efficient method. google.com

An alternative regioselective strategy could involve starting with a pre-functionalized pyrimidine ring where one of the positions is already blocked or carries a group that directs the incoming substituents. For instance, starting with a 4-amino-6-chloropyrimidine (B18116) derivative, one could introduce the propoxy group via an SNAr reaction. A Chinese patent describes a method for preparing 4-amino-6-alkoxy pyrimidine compounds by reacting 4-amino-6-chloropyrimidines with an alcohol in the presence of a base. google.com While this applies to a different isomer, the principle of nucleophilic substitution of a chloro group by an alkoxide is directly relevant.

The order of introducing the substituents is crucial. For instance, a study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines unexpectedly resulted in the formation of disubstituted dialkyl/arylamine pyrimidines instead of the anticipated 6-alkoxy-4-alkylamine-5-nitropyrimidines. chemrxiv.org This highlights the importance of carefully planning the synthetic sequence to avoid undesired side reactions and ensure the desired regiochemistry.

Optimization of Reaction Conditions and Yield Enhancement Techniques

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, temperature, reaction time, and the nature of the base used in the substitution reactions.

For the nucleophilic substitution of a chloro group with propoxide, the choice of solvent can significantly influence the reaction rate and selectivity. Propanol is a logical choice as it serves as both the solvent and the source of the propoxide nucleophile when a base like sodium hydride or sodium metal is used. The temperature is another critical factor; lower temperatures generally favor regioselectivity, while higher temperatures can lead to di-substitution or other side reactions.

In the reduction of the nitro group, the choice of catalyst and hydrogen pressure is important. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction progress should be carefully monitored, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure complete conversion without over-reduction of the pyrimidine ring. A patent for the synthesis of 2,4-dichloro-5-aminopyrimidine describes a two-stage hydrogenation process where the temperature is controlled to first form the hydroxylamine (B1172632) intermediate before its further reduction to the amine, a technique that could be adapted to optimize the reduction of a nitrophenoxy precursor. google.com

The following table summarizes hypothetical reaction conditions for the synthesis of this compound based on analogous reactions reported in the literature.

StepReactantsReagents and ConditionsProductHypothetical Yield (%)
15-NitouracilPOCl₃, N,N-diethylaniline, reflux2,4-Dichloro-5-nitropyrimidine80-90
22,4-Dichloro-5-nitropyrimidinePropanol, NaH, 0°C to rt4-Chloro-2-propoxy-5-nitropyrimidine60-70
34-Chloro-2-propoxy-5-nitropyrimidineH₂, Pd/C, Ethanol, rtThis compound85-95

This table is illustrative and based on general synthetic procedures for similar compounds. Actual yields may vary.

Considerations for Scalable Synthesis and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost: For large-scale synthesis, the cost and availability of starting materials and reagents are major considerations. The use of inexpensive and readily available precursors like 5-nitrouracil is advantageous. google.com Similarly, common reagents like phosphorus oxychloride, propanol, and catalytic hydrogenation reagents are generally suitable for industrial applications.

Process Safety: The handling of hazardous reagents such as phosphorus oxychloride and sodium hydride requires strict safety protocols and specialized equipment on a large scale. Catalytic hydrogenation, while efficient, can be hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts. The process must be designed to mitigate these risks through measures such as inert atmosphere operations and proper quenching procedures.

Reaction Work-up and Purification: The work-up and purification procedures must be scalable and efficient. Extraction and crystallization are preferred methods for purification on a large scale over chromatographic techniques, which are often not economically viable for bulk production. The patent for the synthesis of 2,4-dichloro-5-aminopyrimidine mentions purification by crystallization with methanol and water, followed by toluene (B28343) and ethyl acetate, which is a practical approach for industrial scale. google.com

Waste Management: Large-scale chemical synthesis generates significant amounts of waste. A green and sustainable process would aim to minimize waste by using catalytic reactions, recycling solvents, and developing environmentally benign work-up procedures.

Process Control and Automation: To ensure consistent product quality and yield on a large scale, robust process control is essential. This includes monitoring key reaction parameters such as temperature, pressure, and pH in real-time and potentially utilizing automated systems for reagent addition and process control. The development of a scalable synthesis for pyridine-diimine ligand frameworks highlights the importance of using inexpensive and commercially available starting materials and avoiding pyrophoric reagents for easier scale-up. nih.gov

Chemical Transformations and Reactivity of 4 Propoxypyrimidin 5 Amine

Reactivity of the Pyrimidine (B1678525) Heterocyclic System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. uoanbar.edu.iq The substituents at the C4 and C5 positions significantly modulate this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic Aromatic Substitution: The π-deficient character of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). SNAr reactions are particularly efficient on pyrimidine rings that bear a good leaving group, such as a halogen, at the C2, C4, or C6 positions. researchgate.net In 4-propoxypyrimidin-5-amine, while there is no halide leaving group, the propoxy group itself can be displaced by strong nucleophiles under certain conditions. Studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines have shown that alkoxy groups can be substituted by amines, although this often occurs after the more labile chloro group has reacted. chemrxiv.org The rate and feasibility of such a substitution on this compound would depend on the nucleophile's strength and the reaction conditions. The electron-donating amino group at C5 would slightly decrease the ring's electrophilicity, making it less reactive towards nucleophiles compared to pyrimidines with electron-withdrawing groups.

Ring-Opening and Ring-Closing Transformations

Pyrimidine rings can undergo transformations that involve either the opening of the heterocyclic ring or its participation in the formation of a new fused ring system. For instance, 5-nitropyrimidine (B80762) derivatives are known to undergo ring transformation in reactions with certain nucleophiles. In the case of this compound, the C5-amino group can be a key participant in ring-closing (cyclization) reactions. For example, intramolecular cyclization could occur following a reaction at the C6 position or with a suitable bifunctional reagent that reacts with both the amino group and the C6 position. However, specific literature detailing ring-opening or ring-closing transformations starting from this compound is not extensively documented.

Reactions Involving the C5-Amino Functionality

The primary amino group at the C5 position is a versatile functional handle that undergoes a wide range of reactions typical of aromatic amines.

Alkylation and Acylation Reactions of the Amine Group

As a primary amine, the C5-amino group is nucleophilic and readily reacts with electrophilic reagents.

Alkylation: The amine can be alkylated by reaction with alkyl halides to form secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides yields the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties. libretexts.org For example, acylation moderates the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)

One of the most important transformations of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate (Ar-N₂⁺). organic-chemistry.orgmasterorganicchemistry.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. organic-chemistry.org

The resulting pyrimidine-5-diazonium salt is an excellent substrate for a variety of subsequent reactions, most notably the Sandmeyer and related transformations, where the diazonio group is replaced by a range of nucleophiles. libretexts.orgwikipedia.orgorganic-chemistry.org This provides a powerful synthetic route to introduce functionalities onto the pyrimidine ring that are not accessible through direct substitution methods.

Below is a table summarizing potential Sandmeyer-type reactions starting from this compound.

Target Functional Group Reagent Reaction Name Expected Product
-ClCuCl / HClSandmeyer Reaction5-Chloro-4-propoxypyrimidine
-BrCuBr / HBrSandmeyer Reaction5-Bromo-4-propoxypyrimidine
-CNCuCN / KCNSandmeyer Reaction4-Propoxypyrimidine-5-carbonitrile
-OHCu₂O / Cu(NO₃)₂Sandmeyer Reaction4-Propoxypyrimidin-5-ol
-FHBF₄, then heatBalz-Schiemann Reaction5-Fluoro-4-propoxypyrimidine
-HH₃PO₂Dediazoniation4-Propoxypyrimidine

Condensation Reactions with Carbonyl Compounds for Imine and Enamine Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is typically catalyzed by acid.

If the carbonyl compound has an α-hydrogen, the initially formed imine can tautomerize to form a more stable enamine. These reactions are fundamental in the synthesis of various heterocyclic systems and for the derivatization of amines.

The general scheme for this reaction is presented below:

Reaction with Aldehyde: this compound + R-CHO → 4-Propoxy-5-(R-methylideneamino)pyrimidine (Imine) + H₂O

Reaction with Ketone: this compound + R-CO-R' → 4-Propoxy-5-(R,R'-dimethylideneamino)pyrimidine (Imine) + H₂O

A table illustrating the expected products from condensation with common carbonyl compounds is provided below.

Carbonyl Compound Structure Product Type Expected Product Name
BenzaldehydeC₆H₅CHOImineN-(4-Propoxypyrimidin-5-yl)-1-phenylmethanimine
AcetoneCH₃COCH₃ImineN-(4-Propoxypyrimidin-5-yl)propan-2-imine
CyclohexanoneC₆H₁₀OEnamine/ImineN-Cyclohexylidene-4-propoxypyrimidin-5-amine

Chemical Modifications of the C4-Propoxy Substituent

The C4-propoxy group offers a handle for structural modification through reactions involving the ether linkage or the propyl chain itself.

The ether linkage in this compound is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. libretexts.org The use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can lead to the formation of 4-hydroxypyrimidin-5-amine and a propyl halide. masterorganicchemistry.comlibretexts.org

The mechanism of cleavage can be either SN1 or SN2, depending on the reaction conditions and the structure of the ether. wikipedia.org For a primary alkyl group like propyl, the reaction generally follows an SN2 pathway. masterorganicchemistry.comlibretexts.org

In addition to cleavage, the propoxy group can potentially undergo exchange reactions. In the presence of other alkoxides under specific conditions, trans-etherification might be possible, although this is a less common transformation for simple alkyl ethers. More likely is the displacement of the propoxy group by a stronger nucleophile, particularly if the pyrimidine ring is activated by electron-withdrawing substituents. Research on related 6-alkoxy-4-chloro-5-nitropyrimidines has shown that alkoxy groups can act as leaving groups in nucleophilic aromatic substitution reactions. chemrxiv.org

Table 1: Predicted Products of Ether Cleavage of this compound

Reagent Product 1 Product 2
Hydroiodic Acid (HI) 4-Hydroxypyrimidin-5-amine 1-Iodopropane

While less reactive than the pyrimidine core, the propyl chain of the C4-propoxy substituent can theoretically undergo functionalization through radical-mediated reactions. For instance, selective halogenation at the terminal methyl group or the internal methylene (B1212753) groups could be achieved under specific photochemical conditions. Recent advances in C-H functionalization might offer pathways to introduce other functional groups, although this has not been specifically demonstrated on this compound. Such transformations would provide derivatives with modified physical and chemical properties.

Table 2: Potential Functionalization Reactions of the Propyl Chain

Reaction Type Potential Reagent Possible Product
Radical Halogenation N-Bromosuccinimide (NBS), light 4-(Bromopropoxy)pyrimidin-5-amine

Formation of Fused Ring Systems and Polycyclic Derivatives

The 5-amino and 4-propoxy groups, in conjunction with the pyrimidine ring, provide a versatile scaffold for the synthesis of fused heterocyclic systems.

The 5-amino group is a key nucleophilic center that can participate in cyclization reactions with appropriate electrophiles to form a new fused ring. Annulation strategies often involve the reaction of the 5-aminopyrimidine (B1217817) with bifunctional reagents that can react with both the amino group and an adjacent carbon atom of the pyrimidine ring. researchgate.netmdpi.comchim.it

For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyridopyrimidine structures. Similarly, reaction with 1,3-dielectrophiles can be employed to construct a variety of five- or six-membered rings fused to the pyrimidine core. The specific outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.

A prominent class of fused heterocycles derived from 5-aminopyrimidines are the pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. nih.gov These structures are of significant interest in medicinal chemistry. The synthesis of pyrrolopyrimidines from this compound can be envisioned through several established synthetic routes.

One common approach involves the condensation of the 5-amino group with a three-carbon synthon. For example, reaction with a suitably substituted α-haloketone or aldehyde, followed by intramolecular cyclization, can yield the pyrrole (B145914) ring. Another strategy involves the reaction with an enamine or a related species to construct the fused pyrrole system. nih.gov

The general scheme for the formation of a pyrrolopyrimidine from a 5-aminopyrimidine is illustrated below:

Scheme 1: General Synthesis of Pyrrolo[2,3-d]pyrimidines

Step 1: Nucleophilic attack of the 5-amino group on the carbonyl carbon. Step 2: Intramolecular cyclization via displacement of the leaving group X. Step 3: Aromatization to form the pyrrolopyrimidine core.

Beyond pyrrolopyrimidines, other fused systems such as pyrazolopyrimidines can be synthesized from 5-aminopyrimidines through reactions with reagents like 1,1,3,3-tetramethoxypropane (B13500) or other 1,3-dicarbonyl equivalents. nih.gov The versatility of the 5-aminopyrimidine moiety allows for the construction of a diverse range of polycyclic derivatives. pharmacophorejournal.com

Table 3: Examples of Fused Heterocycles Potentially Derived from this compound

Fused Ring System General Reagent Class Resulting Heterocycle
Pyrrolopyrimidine α-Haloketones 4-Propoxypyrrolo[2,3-d]pyrimidine
Pyridopyrimidine α,β-Unsaturated ketones 4-Propoxypyrido[2,3-d]pyrimidine

Advanced Spectroscopic and Structural Characterization of 4 Propoxypyrimidin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise atomic connectivity and spatial arrangement of 4-Propoxypyrimidin-5-amine. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the molecular framework.

One-dimensional NMR spectra offer fundamental information about the chemical environment of each unique proton, carbon, and nitrogen atom within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the pyrimidine (B1678525) ring, the propoxy chain, and the amine group. The protons on the pyrimidine ring (H-2 and H-6) are expected to appear as singlets in the aromatic region. The propoxy group should exhibit a characteristic pattern: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons attached to the oxygen (-O-CH₂-). The two protons of the primary amine (-NH₂) are expected to resonate as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.orgsemanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The pyrimidine ring is expected to show four distinct signals in the downfield region. The carbon atom C-4, being attached to the electronegative oxygen, will be significantly deshielded. The carbons of the propoxy chain will appear in the upfield aliphatic region. mdpi.comlibretexts.org The expected chemical shifts are based on the analysis of similar structures and standard chemical shift ranges for amines and ethers. wisc.edudocbrown.info

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can differentiate the three nitrogen atoms in the molecule. The two nitrogen atoms within the pyrimidine ring are expected to have significantly different chemical shifts from the exocyclic amine nitrogen due to their distinct electronic environments. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-2~8.2 (s, 1H)-
C-2-~155
C-4-~160
C-5-~120
NH₂~4.5 (br s, 2H)-
H-6~8.0 (s, 1H)-
C-6-~145
-O-CH₂-~4.3 (t, J ≈ 6.6 Hz, 2H)~68
-CH₂-CH₂-CH₃~1.8 (sext, J ≈ 7.4 Hz, 2H)~22
-CH₃~1.0 (t, J ≈ 7.4 Hz, 3H)~10

Predicted values are based on typical chemical shifts for substituted pyrimidines and aliphatic chains. s = singlet, t = triplet, sext = sextet, br s = broad singlet, J = coupling constant.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. science.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would show a clear correlation between the adjacent methylene (-CH₂-) and methyl (-CH₃) protons of the propoxy chain, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). emerypharma.com This technique would definitively link each proton signal of the propoxy chain and the pyrimidine ring to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the amine protons and the H-6 proton, as well as between the -O-CH₂- protons of the propoxy chain and the H-6 proton, depending on the preferred conformation of the side chain. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. As a primary amine, two distinct N-H stretching bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. orgchemboulder.comspectroscopyonline.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. spectroscopyonline.com Aliphatic C-H stretching from the propoxy group will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm⁻¹. The spectrum will also feature C=N and C=C stretching vibrations from the pyrimidine ring and a strong C-O stretching band for the ether linkage. orgchemboulder.comwpmucdn.com

Raman spectroscopy provides complementary information to IR. The pyrimidine ring vibrations are typically strong in the Raman spectrum. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can be used to assign the observed bands to specific vibrational modes of the molecule, as has been done for structurally related compounds like 4-amino pyrazolo(3,4-d)pyrimidine. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Asymmetric & Symmetric Stretch3300 - 3500Primary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Pyrimidine Ring
Aliphatic C-H Stretch2850 - 2960Propoxy Group (-C₃H₇)
C=N, C=C Ring Stretch1400 - 1600Pyrimidine Ring
N-H Scissoring Bend1580 - 1650Primary Amine (-NH₂)
C-O-C Asymmetric Stretch1200 - 1250Propoxy Ether

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Studies

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation under ionization.

The molecular formula of this compound is C₇H₁₁N₃O, corresponding to a molecular weight of 153.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at an m/z (mass-to-charge ratio) of 153. Due to the presence of an odd number of nitrogen atoms, this molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern is expected to be influenced by the functional groups. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For ethers, cleavage of the C-O bond or the C-C bond adjacent to the oxygen is also common. Likely fragmentation pathways for this compound include the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) from the propoxy side chain.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
153[C₇H₁₁N₃O]⁺•(Molecular Ion)
124[C₄H₆N₃O]⁺•CH₂CH₃
111[C₄H₅N₃O]⁺•C₃H₆ (Propene)
96[C₄H₄N₃]⁺•OC₃H₇

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₇H₁₁N₃O), HRMS would be used to confirm its molecular formula. The expected exact mass can be calculated by summing the masses of its constituent atoms (7 carbons, 11 hydrogens, 3 nitrogens, 1 oxygen). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound

Ion Species Predicted Exact Mass (m/z)
[M+H]⁺ 166.0975
[M+Na]⁺ 188.0794
[M-H]⁻ 164.0833

Note: These are theoretically calculated values. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would offer insights into the connectivity of the molecule. Expected fragmentation pathways would likely involve the loss of the propoxy group or cleavage of the pyrimidine ring, providing definitive structural confirmation.

Table 2: Plausible MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Interpretation
166.1 124.0 C₃H₆ Loss of propene from the propoxy group
166.1 108.1 C₃H₅N Cleavage of the propoxy group and subsequent rearrangement
166.1 96.1 C₃H₅NO Fragmentation involving the pyrimidine ring

Note: This table represents a hypothetical fragmentation pattern based on the compound's structure.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyrimidine ring in this compound contains π-electrons, which are expected to undergo π → π* transitions upon absorption of UV radiation. The presence of the amine and propoxy substituents, which are auxochromes, is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrimidine. The solvent used for analysis can also influence the position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
Ethanol ~270-290 ~5,000-10,000 π → π*
Hexane ~265-285 ~4,500-9,500 π → π*

Note: These are estimated values based on the chromophoric system of the molecule.

X-ray Diffraction Analysis for Crystalline Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, which govern the solid-state properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Molecules per Unit Cell (Z) 4
Key Intermolecular Interactions N-H···N hydrogen bonds

Note: This data is purely illustrative of what could be obtained from an X-ray diffraction experiment.

Other Advanced Spectroscopic Techniques for Detailed Molecular Insight

Other spectroscopic techniques would be essential for a comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group and the C-O stretch of the propoxy group, further corroborating the compound's structure.

Computational and Theoretical Investigations of 4 Propoxypyrimidin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Propoxypyrimidin-5-amine. These methods provide insights into the electron distribution, molecular orbital energies, and thermodynamic stability, which are crucial for predicting its reactivity and behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. aps.org DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. aps.org For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and determine its ground state properties. researchgate.netresearchgate.net

These calculations can elucidate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the lone pairs on the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group are expected to contribute significantly to the HOMO, marking them as potential sites for electrophilic interaction.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen of the propoxy group, indicating their role as hydrogen bond acceptors. The amine protons would exhibit a positive potential, identifying them as hydrogen bond donors.

Ab Initio Methods for High-Accuracy Calculations

While DFT is computationally efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for calculating accurate energies and geometries.

For this compound, high-accuracy ab initio calculations could be employed to benchmark the results obtained from DFT. This is particularly important for determining precise thermodynamic properties such as the enthalpy of formation. researchgate.net These methods would provide a more refined understanding of the molecule's stability and the energetics of its various conformations. While computationally demanding for larger systems, for a molecule of this size, such calculations are feasible and would provide valuable data for validating more cost-effective computational models.

Conformational Analysis and Potential Energy Surface Mapping of Rotatable Bonds

The flexibility of the propoxy group in this compound introduces conformational isomerism, which can significantly influence its physical properties and biological activity. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The key rotatable bonds in this compound are the C-O and C-C bonds of the propoxy chain. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step using quantum chemical methods like DFT. This process maps out the energy landscape, revealing the low-energy minima that correspond to stable conformers and the transition states that represent the energy barriers to rotation. The results of such an analysis would indicate the preferred spatial arrangement of the propoxy group relative to the pyrimidine ring. Understanding these conformational preferences is crucial, as they can dictate how the molecule interacts with its environment, including solvent molecules or biological receptors.

Reaction Mechanism Elucidation and Transition State Characterization for Key Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, theoretical studies could elucidate the mechanisms of its synthesis or subsequent reactions. For example, the synthesis of similar aminopyrimidine derivatives often involves nucleophilic aromatic substitution. evitachem.com

DFT calculations can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for the reaction to proceed. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in a nucleophilic substitution reaction to introduce the propoxy group, calculations could clarify whether the reaction proceeds via a Meisenheimer complex and identify the rate-determining step. evitachem.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in signal assignment.

IR Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic peaks, such as the N-H stretches of the amine group, C-N and C=N stretches of the pyrimidine ring, and C-O stretches of the propoxy group.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excitations and predicting UV-Vis absorption spectra. nih.gov By calculating the energies of the lowest electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). This information is related to the electronic structure of the molecule, particularly the transitions between molecular orbitals, such as π→π* transitions within the pyrimidine ring.

Below is an illustrative table of predicted spectroscopic data for this compound, which would be the expected output of such computational studies.

ParameterPredicted ValueDescription
¹H NMR
Amine (NH₂) Protons5.0 - 6.0 ppmChemical shift for the amino group protons.
Pyrimidine Ring Protons7.5 - 8.5 ppmChemical shifts for the aromatic protons.
Propoxy (-OCH₂CH₂CH₃)0.9 - 4.5 ppmShifts for the methylene (B1212753) and methyl protons.
¹³C NMR
Pyrimidine Ring Carbons110 - 160 ppmChemical shifts for the carbons in the ring.
Propoxy Chain Carbons10 - 70 ppmChemical shifts for the carbons in the side chain.
IR Frequencies
N-H Stretch3300 - 3500 cm⁻¹Symmetric and asymmetric stretching of the amine.
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹Stretching of C-H bonds on the pyrimidine ring.
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹Stretching of C-H bonds in the propoxy group.
C=N/C=C Stretch1500 - 1650 cm⁻¹Ring stretching vibrations.
C-O Stretch1000 - 1250 cm⁻¹Stretching of the ether linkage.
UV-Vis
λmax260 - 280 nmPredicted wavelength of maximum absorption.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from computational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a more realistic environment, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time based on a force field that describes the interactions between them. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

While direct QSPR data for this compound is absent, the principles of QSPR can be applied to predict its properties based on its molecular descriptors. These descriptors are numerical values that characterize the chemical structure of the compound. They can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its spatial arrangement.

Electronic descriptors: These relate to the electronic structure of the molecule, such as charge distributions and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability.

A hypothetical QSPR study for this compound would involve calculating a range of these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links these descriptors to a specific property of interest (e.g., solubility, boiling point, or biological activity).

For illustrative purposes, a hypothetical QSPR model for predicting a property of a series of pyrimidine derivatives, which could include this compound, might take the following form:

Property = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ... + cₙ (Descriptor N)

Where 'c' represents the coefficients determined from the statistical analysis.

Table 1: Hypothetical Molecular Descriptors for QSPR Analysis of Pyrimidine Derivatives

Descriptor TypeDescriptor NameHypothetical Value for this compound
TopologicalMolecular Weight153.18
Wiener Index328
Balaban Index2.87
ElectronicDipole Moment2.5 D
HOMO Energy-5.8 eV
LUMO Energy1.2 eV
PhysicochemicalLogP1.5
Polar Surface Area65.5 Ų

It is important to reiterate that the data presented in the table above is hypothetical and serves only to illustrate the types of descriptors that would be used in a QSPR study. Actual research and validated models are necessary to determine the precise relationships between the structure of this compound and its properties. The development of such models is a crucial step in rational drug design and materials science, enabling the prediction of properties for novel compounds without the need for extensive experimental synthesis and testing.

Academic Research Applications of 4 Propoxypyrimidin 5 Amine and Its Derivatives

Applications in Novel Organic Synthesis as Versatile Building Blocks

The chemical reactivity of 4-propoxypyrimidin-5-amine, characterized by the presence of both an amino group and a pyrimidine (B1678525) ring, allows it to be a key player in the construction of diverse and complex organic molecules. Its utility as a versatile building block is particularly evident in the synthesis of heterocyclic systems and in the design of specialized ligands for catalysis.

Precursors for Complex Heterocyclic Systems

The 5-amino-4-substituted pyrimidine framework is a well-established precursor for the synthesis of fused heterocyclic systems, which are of significant interest due to their prevalence in biologically active compounds and functional materials. This compound is particularly well-suited for the construction of purines and their bioisosteres, as well as other fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. mdpi.comnih.gov

The synthesis of purines, for instance, often involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon source. utah.edunih.gov While this compound itself is not a diamine, the amino group can be readily transformed or utilized in multi-step syntheses to build the imidazole (B134444) ring onto the pyrimidine core. utah.eduwikipedia.org The propoxy group at the 4-position can influence the electronic properties and solubility of the resulting purine (B94841) derivatives, which is a crucial aspect in the development of new therapeutic agents.

Furthermore, 4-aminopyrimidine (B60600) derivatives are key starting materials for the synthesis of pyrimido[4,5-d]pyrimidines. mdpi.comnih.govresearchgate.net These fused heterocyclic systems have shown a wide range of biological activities. orientjchem.orgresearchgate.netnih.gov The synthetic strategy often involves the reaction of the aminopyrimidine with reagents that provide the necessary atoms to form the second pyrimidine ring. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of an intermediate that, upon reaction with an amine and subsequent cyclization, yields the desired pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov

The following table provides examples of complex heterocyclic systems that can be synthesized from aminopyrimidine precursors like this compound.

Precursor TypeReagents/ConditionsResulting Heterocyclic SystemPotential Applications
4-Aminopyrimidine-5-carbonitrileTriethylorthoester, Substituted anilinesN,7-Diphenylpyrimido[4,5-d]pyrimidin-4-aminesNeuroprotective agents, Antioxidants
2-(Ethoxymethylene)malononitrile, Thiourea derivativeOxidation, Aromatic nucleophilic substitution with amines, DMF-DMA, Anilines4,7-Disubstituted pyrimido[4,5-d]pyrimidinesAntiviral agents, Anticancer agents
4,5-Diaminopyrimidine (derived from 5-aminopyrimidine)Formic acid, Other one-carbon sourcesSubstituted PurinesTherapeutic agents, Molecular probes

Scaffolds for Ligand Design in Catalysis

The nitrogen atoms in the pyrimidine ring, along with the exocyclic amino group of this compound, provide excellent coordination sites for metal ions. This makes the aminopyrimidine scaffold a promising platform for the design of novel ligands for transition metal catalysis. ekb.egresearchgate.netwikipedia.org While pyridine-based ligands are widely studied, pyrimidine-containing ligands offer different electronic properties due to the presence of the second nitrogen atom, which can influence the catalytic activity and selectivity of the corresponding metal complexes. wikipedia.org

Derivatives of this compound can be synthesized to create bidentate or polydentate ligands. For example, the amino group can be functionalized to introduce other coordinating moieties, leading to ligands that can form stable complexes with a variety of transition metals. These complexes have potential applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. researchgate.netfrontiersin.org The propoxy group can also play a role in modulating the steric and electronic environment of the metal center, thereby fine-tuning the catalyst's performance.

Contributions to Materials Science for Functional Materials

The inherent electronic and structural properties of the pyrimidine core make it a valuable component in the design of functional organic materials. The electron-deficient nature of the pyrimidine ring is particularly advantageous for applications in optoelectronics.

Components in Optoelectronic Devices (e.g., OLEDs, photocatalysis)

Pyrimidine derivatives have emerged as important building blocks for materials used in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgnbinno.comnbinno.com Their electron-deficient character facilitates efficient electron injection and transport, which is crucial for achieving balanced charge carrier mobility within the device. nbinno.com By incorporating pyrimidine units into organic molecules, it is possible to tune their electronic and photophysical properties to achieve high efficiency and stability. spiedigitallibrary.orgnih.gov

Specifically, pyrimidine derivatives can function as:

Electron-transporting materials (ETMs): Their low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels aid in the transport of electrons from the cathode to the emissive layer. spiedigitallibrary.org

Host materials: In phosphorescent OLEDs (PHOLEDs), a host material with a high triplet energy is required to efficiently confine the excitons on the phosphorescent guest emitter. Pyrimidine-based hosts have been developed for this purpose. vu.lt

Emissive materials: By appropriate chemical modification, pyrimidine derivatives can be made to emit light of various colors. They are particularly interesting for the development of blue emitters, which remain a challenge in OLED technology. vu.ltoled-intermediates.com

The propoxy and amino substituents on this compound can be strategically utilized to modify the optoelectronic properties of resulting materials. researchgate.netrsc.org For instance, the amino group can act as an electron-donating group, which, in conjunction with the electron-accepting pyrimidine core, can create a "push-pull" system, often leading to interesting photophysical properties like intramolecular charge transfer (ICT) and large Stokes shifts. researchgate.netresearchgate.net

While direct applications in photocatalysis are less documented for this specific compound, the general ability of nitrogen-containing heterocycles to participate in photoredox processes suggests potential in this area. acs.org

Frameworks for Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors (the amino group) and acceptors (the ring nitrogen atoms) in this compound makes it an excellent candidate for constructing supramolecular assemblies. mdpi.comnih.gov Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. tandfonline.com

The amino group can form N-H···N hydrogen bonds with the nitrogen atoms of adjacent pyrimidine rings, leading to the formation of tapes, sheets, or more complex networks. nih.gov The propoxy group can influence the packing of the molecules in the solid state through van der Waals interactions and can also affect the solubility of the compound, which is a critical parameter in solution-based self-assembly processes. The study of these supramolecular structures is fundamental to understanding crystal engineering principles and for the design of new materials with desired properties, such as porosity or specific recognition capabilities. tandfonline.comsemanticscholar.orgscribd.com

Development in Chemical Sensing and Probe Technologies

The pyrimidine scaffold is also a promising platform for the development of chemical sensors and fluorescent probes. rsc.orgnih.govnih.gov The fluorescence properties of a molecule can be sensitive to its local environment, and this principle can be exploited for the detection of various analytes.

By incorporating a pyrimidine derivative into a larger molecular system that includes a recognition element for a specific analyte (e.g., a metal ion, an anion, or a biomolecule), a sensor can be designed. researchgate.net Upon binding of the analyte, a change in the fluorescence signal (e.g., enhancement, quenching, or a shift in the emission wavelength) can be observed.

Chemo-sensors for Analytical Detection

The development of selective and sensitive chemo-sensors is crucial for the detection of various analytes, including metal ions and anions, which have significant environmental and biological implications. Pyrimidine derivatives are increasingly being investigated as core components of chemo-sensors due to their ability to act as efficient signaling units and binding sites. The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, leading to changes in the electronic properties of the molecule, which can be detected through various analytical techniques.

Research has demonstrated that pyrimidine-based chemosensors can exhibit high sensitivity and selectivity for specific metal ions. For instance, a pyrimidine-based chemosensor has been developed for the sequential detection of copper (II) and cyanide ions in aqueous media. nih.gov This sensor displayed a distinct color change and a shift in its UV-visible absorption spectrum upon binding with copper ions. nih.gov The fluorescence intensity of another pyrimidine-based sensor was significantly quenched in the presence of Cu²⁺ and Fe²⁺ ions. nih.gov The underlying principle often involves the formation of a stable complex between the pyrimidine derivative and the target ion, which perturbs the electronic structure of the sensor molecule and results in a measurable optical or electrochemical response.

While direct studies on this compound as a chemo-sensor are not extensively documented, its structure, featuring both a pyrimidine ring and an amino group, suggests its potential in this area. The amino group can also participate in ion binding or act as a recognition site, potentially enhancing the selectivity and sensitivity of the sensor. The propoxy group can be modified to tune the solubility and photophysical properties of the molecule. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable candidates for the development of highly specific sensing probes.

Optical and Fluorescent Probes

Optical and fluorescent probes are indispensable tools in chemical and biological research, enabling the visualization and quantification of various analytes and biological processes. Pyrimidine derivatives have emerged as a promising class of fluorophores due to their versatile photophysical properties. researchgate.net The pyrimidine ring, being electron-deficient, can be functionalized with electron-donating groups to create "push-pull" systems, which often exhibit strong fluorescence. researchgate.net

The fluorescence of pyrimidine-based probes can be modulated by various external stimuli, such as pH, solvent polarity, and the presence of specific ions, making them effective sensors. For example, a pyrimidine-based sensor has been synthesized for the detection of Pseudomonas aeruginosa, where its fluorescent organic nanoparticles showed enhanced fluorescence intensity in the presence of the bacterium. nih.gov Another study reported a pyrazolopyrimidine-based fluorescent probe for the detection of Cu²⁺ and Ni²⁺, which operated through photoluminescence quenching. researchgate.net The design of these probes often involves linking the pyrimidine core to other aromatic systems or functional groups that can interact with the target analyte.

The this compound scaffold possesses the necessary features for development into a fluorescent probe. The amino group can act as an electron donor, and the pyrimidine ring as an acceptor, forming a basis for a fluorescent push-pull system. The propoxy group can be further functionalized to introduce specific recognition elements or to modulate the probe's solubility and cell permeability for biological imaging applications. The development of such probes based on the this compound structure could lead to new tools for the detection of biologically important species.

Role in Carbon Capture and Separation Technologies (Amine-based adsorbents)

The rising concentration of atmospheric carbon dioxide (CO₂) is a major global concern, driving research into effective carbon capture and separation technologies. rsc.org Amine-based materials are among the most promising adsorbents for CO₂ due to the chemical reaction between the basic amine groups and the acidic CO₂ molecules. acs.org This interaction leads to high adsorption capacity and selectivity, which are crucial for capturing CO₂ from flue gas and other industrial emissions. rsc.org

While traditional amine solutions suffer from issues like corrosion and high regeneration energy, solid amine adsorbents offer a viable alternative. berkeley.edu These materials are typically prepared by immobilizing amines onto porous supports. semanticscholar.org The structural properties of the support and the nature of the amine functionalization play a key role in the CO₂ capture performance.

The application of pyrimidine-containing compounds in carbon capture is an emerging area of interest. A metal-organic framework (MOF) with pores decorated by pyrimidine and amino groups has shown high and selective CO₂ uptake. researchgate.net The nitrogen atoms of the pyrimidine ring, along with the amino groups, can provide additional binding sites for CO₂, enhancing the material's affinity and selectivity for this gas. Aromatic amine-functionalized covalent organic frameworks (COFs) are also being explored for CO₂/N₂ separation, as they interact with CO₂ through physisorption, which is expected to make the regeneration of the material more energy-efficient. acs.org

Table 1: Research Findings on Pyrimidine Derivatives in Related Applications

Application AreaKey FindingsPotential Relevance of this compound
Chemo-sensorsPyrimidine-based sensors show high sensitivity and selectivity for metal ions like Cu²⁺ and Fe²⁺ through colorimetric and fluorescent changes. nih.govThe pyrimidine and amine groups can act as binding and signaling units for ion detection.
Optical and Fluorescent ProbesFunctionalized pyrimidines can act as fluorescent probes with properties tunable by pH, solvent, and analytes. researchgate.netnih.gov Pyrimidine-based nanoparticles have been used to detect bacteria. nih.govThe amino and pyrimidine core can form a "push-pull" system for fluorescence. The propoxy group allows for further functionalization.
Carbon CapturePorous materials with pyrimidine- and amino-decorated pores exhibit high and selective CO₂ uptake. researchgate.net Aromatic amines are being investigated for energy-efficient CO₂ physisorption. acs.orgThe amine group can directly capture CO₂, and the pyrimidine ring can enhance selectivity. It can be used as a building block for porous adsorbents.

Investigation of Pyrimidine Scaffolds for Structure-Based Design in Chemical Biology

The pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of many biologically active compounds, including nucleobases. growingscience.comnih.gov The ability of the pyrimidine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal framework for the design of molecules that can selectively bind to biological targets like proteins and nucleic acids. nih.gov

Exploration of Molecular Recognition Principles

Understanding the principles of molecular recognition between small molecules and their biological targets is fundamental to drug discovery and chemical biology. Pyrimidine derivatives serve as excellent probes for studying these interactions. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, while substituted amino groups can act as hydrogen bond donors. These interactions are crucial for the specific recognition of pyrimidines by proteins. nih.gov

Studies on purine-pyrimidine base pairs in nucleic acids have revealed the importance of specific hydrogen bonding patterns, such as Hoogsteen base pairs, in DNA recognition by proteins. nih.gov The investigation of how different substituents on the pyrimidine ring affect its binding affinity and selectivity for a particular protein target provides valuable insights into the molecular recognition process. The this compound scaffold, with its specific pattern of hydrogen bond donors and acceptors, can be used to explore the recognition of substituted pyrimidines by various protein families.

Computational Design of Pyrimidine-Containing Frameworks

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools in the structure-based design of new bioactive molecules. acs.org These methods allow researchers to predict the binding mode and affinity of a ligand to its target protein, guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov

The pyrimidine scaffold is frequently used in the computational design of enzyme inhibitors and other therapeutic agents. nih.govnih.gov For example, molecular docking studies have been used to analyze the binding of pyrimidine derivatives to cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov These studies help in understanding the key interactions between the pyrimidine core and the amino acid residues in the active site of the enzyme.

The structure of this compound can be used as a starting point for the computational design of new ligands. By modeling its interactions with various protein targets, researchers can identify potential modifications to the propoxy and amino groups that could enhance binding affinity and selectivity. This in silico approach can accelerate the discovery of new chemical probes and drug candidates based on the pyrimidine framework.

Analytical Methodologies for 4 Propoxypyrimidin 5 Amine

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique used to separate mixtures. The analysis of pyrimidine (B1678525) derivatives is frequently accomplished using various chromatographic methods, particularly high-performance liquid chromatography (HPLC). researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and determining the concentration of 4-Propoxypyrimidin-5-amine. Given the compound's structure, which includes a polar amine group and a moderately nonpolar propoxy group, reversed-phase HPLC is the most suitable approach. researchgate.netcreative-proteomics.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

In a typical HPLC setup, a C18 or C8 column is used, providing a nonpolar surface for interaction. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sigmaaldrich.com Adjusting the pH of the aqueous component can be crucial for achieving good peak shape and retention, as the basic amine group's ionization state is pH-dependent. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample mixture. researchgate.net Quantification is typically achieved using an ultraviolet (UV) detector, as the pyrimidine ring system possesses a strong chromophore that absorbs light in the UV spectrum. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18 or C8, 5 µm particle size, 150 mm x 4.6 mmProvides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common solvent system for separating polar and nonpolar compounds.
Elution Mode GradientAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minControls the speed of the separation.
Column Temp. 35 °CEnsures reproducible retention times. sigmaaldrich.com
Detector UV at ~260-280 nmThe pyrimidine ring absorbs UV light, enabling detection and quantification. sigmaaldrich.comresearchgate.net
Injection Vol. 5-10 µLThe volume of the sample introduced into the system.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for analyzing compounds that are volatile or can be vaporized without decomposing. emerypharma.com However, the direct analysis of amines like this compound by GC can be challenging due to their polarity and basicity. gcms.czrestek.com These characteristics can lead to interactions with active sites in the GC column, resulting in poor peak shape (tailing) and reduced reproducibility. gcms.czvt.edu

To overcome these issues, two main strategies are employed: the use of specialized columns or chemical derivatization. Specialized columns, such as the Rtx-Volatile Amine, are designed with a unique base deactivation to create an inert surface, ensuring symmetrical peaks even for sensitive basic compounds. restek.comrestek.com Alternatively, derivatization can be performed to convert the polar amine group into a less polar, more volatile derivative. emerypharma.comresearchgate.net Reagents like ethyl chloroformate or silylating agents can be used for this purpose. researchgate.net Once volatilized, the compound is separated based on its boiling point and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

Table 2: Illustrative GC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column Rtx-Volatile Amine or similar base-deactivated columnMinimizes peak tailing by providing an inert surface for basic compounds. restek.com
Carrier Gas Helium or HydrogenTransports the analyte through the column.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample. nih.gov
Oven Program Start at 100 °C, ramp to 280 °CSeparates compounds based on their boiling points. jyoungpharm.org
Detector Flame Ionization Detector (FID)Provides a robust and sensitive response for organic compounds.
Derivatization Optional: Silylation or acylationIncreases volatility and improves peak shape. emerypharma.comnih.gov

Ion Chromatography (IC) and Capillary Electrophoresis (CE) for Amines

Ion Chromatography (IC) and Capillary Electrophoresis (CE) are alternative techniques well-suited for the analysis of ionic species, including protonated amines. nih.gov

Ion Chromatography (IC) separates ions based on their affinity for an ion-exchange resin. thermofisher.commetrohm.com For the analysis of this compound, a cation-exchange column would be used. The compound, in its protonated (cationic) form, would be retained on the column and then eluted by a mobile phase (eluent) containing competing cations. thermofisher.com Suppressed conductivity detection is often used, which provides high sensitivity by chemically reducing the background conductivity of the eluent. thermofisher.com

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. nih.gov This technique offers very high separation efficiency and requires only minute sample volumes. In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied. Cations like the protonated form of this compound will migrate toward the cathode at a rate dependent on their charge-to-size ratio, allowing for separation from other components. nih.gov

Table 3: Illustrative IC and CE Parameters for Amine Analysis

TechniqueParameterTypical Condition
Ion Chromatography (IC) Column Cation-exchange (e.g., IonPac CS18) thermofisher.com
Eluent Acidic solution (e.g., Methanesulfonic acid)
Detection Suppressed Conductivity
Capillary Electrophoresis (CE) Capillary Fused-silica, 50 µm i.d. nih.gov
Background Electrolyte Acidic buffer (e.g., Phosphate or Malic acid) nih.gov
Detection UV or Capacitively Coupled Contactless Conductivity Detection (C4D) nih.gov

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide a higher degree of confidence in both identification and quantification. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.orgnih.gov It is an indispensable tool for the analysis of pyrimidine derivatives in complex matrices. creative-proteomics.comnih.govmdpi.com After separation on an HPLC column as described in section 7.1.1, the eluent is directed into the mass spectrometer.

An electrospray ionization (ESI) source is typically used, which ionizes the analyte molecules in the liquid phase before they enter the mass analyzer. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of the identity of this compound by its molecular weight. For even greater specificity and for quantification at very low levels, tandem mass spectrometry (MS/MS) is used. nih.govlcms.cz In this mode, the molecular ion of the target compound is selected, fragmented, and a specific fragment ion is monitored. nih.gov

Table 4: Illustrative LC-MS Parameters for this compound Analysis

ParameterTypical ConditionPurpose
LC System UPLC/HPLC with C18 columnProvides high-resolution separation prior to MS detection. lcms.cz
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidStandard reversed-phase solvents compatible with MS. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the basic amine for detection. nih.gov
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)QqQ is ideal for quantification; TOF for accurate mass measurement. creative-proteomics.com
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the detection power of MS. emerypharma.comnih.gov It is a definitive method for identifying volatile and semi-volatile compounds. nih.govjppres.com The GC conditions would be similar to those described in section 7.1.2, potentially including derivatization to improve chromatographic performance. semanticscholar.org

After the components of the sample are separated by the GC column, they enter the MS ion source, which typically uses electron ionization (EI). jyoungpharm.org EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which can be compared against a spectral library for positive identification. emerypharma.com This makes GC-MS an excellent tool for confirming the identity of this compound and identifying any volatile impurities.

Table 5: Illustrative GC-MS Parameters for this compound Analysis

ParameterTypical ConditionPurpose
GC System Base-deactivated column (e.g., Rxi-5MS) nih.govProvides inertness and separation for the analyte.
Oven Program Temperature gradient (e.g., 40 °C to 280 °C) nih.govSeparates compounds by boiling point.
Ionization Source Electron Ionization (EI), 70 eV jyoungpharm.orgCreates reproducible fragmentation patterns for identification.
Mass Analyzer QuadrupoleScans a range of m/z values to generate a mass spectrum.
Detection Mode Full Scan or Selected Ion Monitoring (SIM)Full scan is used for identification; SIM for enhanced sensitivity in quantification. nih.gov

Derivatization Strategies for Improved Chromatographic Performance and Detection

The primary amino group in this compound makes it a suitable candidate for derivatization to enhance its chromatographic behavior and detection sensitivity, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization is often necessary for amines due to their polarity and potential for poor peak shape, as well as their lack of a strong chromophore or fluorophore for sensitive UV or fluorescence detection. researchgate.net

Common derivatizing reagents for primary amines that are applicable to this compound include:

Dansyl Chloride (DNS-Cl): This is one of the most widely used reagents for derivatizing primary and secondary amines. researchgate.netnih.gov The reaction results in a highly fluorescent and UV-active derivative, significantly improving detection limits. The dansylated derivative of this compound would exhibit enhanced stability, making it suitable for robust analytical methods. nih.govresearchgate.net

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.govnih.gov This pre-column derivatization is fast and can be easily automated. However, the stability of OPA derivatives can sometimes be a concern, requiring timely analysis after derivatization. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Fmoc-Cl is another popular reagent that provides a fluorescent tag to amines, leading to highly sensitive detection. nih.gov The resulting derivatives are generally stable, allowing for reliable quantification.

Dabsyl Chloride: This reagent produces colored derivatives that can be detected in the visible region, which can be advantageous in minimizing interference from matrix components that absorb in the UV region. nih.gov

The choice of derivatization agent depends on the analytical goal, the sample matrix, and the available instrumentation. For instance, dansyl chloride is often preferred for its ability to react with both primary and secondary amines and the high stability of its derivatives. researchgate.net

Table 1: Comparison of Derivatization Reagents for this compound Analysis

Derivatizing AgentReaction PrincipleAdvantagesConsiderations
Dansyl Chloride Forms a stable, fluorescent sulfonamide derivative.High stability of derivatives, reacts with primary and secondary amines, excellent fluorescence. researchgate.netnih.govLonger reaction times may be required.
o-Phthalaldehyde (OPA) Forms a fluorescent isoindole derivative in the presence of a thiol.Rapid reaction, suitable for automation. nih.govDerivatives can be unstable. nih.gov
Fmoc-Cl Forms a stable, fluorescent carbamate (B1207046) derivative.High sensitivity, stable derivatives. nih.govCan be more expensive than other reagents.
Dabsyl Chloride Forms a colored azo derivative.Detection in the visible range reduces interference. nih.govMay have lower sensitivity compared to fluorescent tags.

Spectrophotometric and Fluorometric Detection Methods

Following derivatization, spectrophotometric (UV-Vis) or fluorometric detectors are commonly employed for the quantification of this compound.

Spectrophotometric Detection: After derivatization with a chromophoric agent like dabsyl chloride, the resulting derivative can be detected using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would be specific to the dabsyl derivative of this compound.

Fluorometric Detection: This method offers higher sensitivity and selectivity compared to spectrophotometry. nih.gov Derivatization with reagents like dansyl chloride, OPA, or Fmoc-Cl yields highly fluorescent products. nih.govnih.gov The excitation and emission wavelengths are selected to maximize the signal of the derivative while minimizing background fluorescence from the sample matrix. For instance, dansylated amines typically have excitation wavelengths around 330-360 nm and emission wavelengths in the range of 510-540 nm.

Method Validation (Specificity, Linearity, Precision, Accuracy)

A crucial aspect of any analytical method is its validation to ensure reliability and reproducibility. europa.eu The validation of a method for this compound would involve the following parameters as per ICH guidelines: npra.gov.mydntb.gov.ua

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any interfering components in the sample matrix. npra.gov.my This is typically assessed by analyzing blank matrix samples and comparing the chromatograms with those of spiked samples.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration.

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). npra.gov.my

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. researchgate.net

Table 2: Hypothetical Method Validation Parameters for HPLC-FLD Analysis of Derivatized this compound

ParameterSpecificationResult
Specificity No interference at the retention time of the analyte.Confirmed
Linearity (r²) ≥ 0.990.9995
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Precision (RSD%) Intra-day: ≤ 2%, Inter-day: ≤ 3%Intra-day: 1.5%, Inter-day: 2.8%
Accuracy (Recovery %) 95 - 105%98.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:12 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:110 ng/mL

Sample Preparation and Extraction Procedures for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples necessitates a robust sample preparation and extraction procedure to remove interfering substances and concentrate the analyte. nih.gov Common techniques include:

Protein Precipitation (PPT): For biological samples like plasma, PPT is a simple and common first step to remove proteins. nih.gov This is typically achieved by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid.

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquids. The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral form to facilitate its extraction into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up and concentration. nih.gov For an amine-containing compound like this compound, a cation-exchange SPE sorbent could be used. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a suitable solvent.

The choice of the extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the required level of clean-up. nih.gov

Future Research Directions and Emerging Avenues for 4 Propoxypyrimidin 5 Amine

Exploration of Underexplored Chemical Reactivity Pathways

Future investigations into 4-Propoxypyrimidin-5-amine will likely focus on moving beyond traditional functionalization methods to explore more sophisticated and efficient synthetic strategies.

Direct C-H Functionalization : A primary goal is the development of methods for the direct, regioselective functionalization of the C-H bonds on the pyrimidine (B1678525) ring. researchgate.netumich.edu This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to novel derivatives. yale.edu Research could target the activation of the C-2, C-4, or C-6 positions, potentially guided by the electronic influence of the existing propoxy and amine groups. Success in this area would significantly streamline the synthesis of complex molecules. umich.edumdpi.com

Deconstruction-Reconstruction Strategies : A revolutionary approach involves the "deconstruction-reconstruction" of the pyrimidine ring itself. nih.govnsf.gov This strategy treats the pyrimidine core not as a final scaffold but as a masked synthon. nih.gov By converting the pyrimidine into a reactive intermediate, such as an iminoenamine or a vinamidinium salt, it becomes possible to rebuild the core into a more complex, functionalized pyrimidine or even a completely different heterocycle like a pyridine (B92270) or a pyrazole. digitellinc.comdigitellinc.com Applying this methodology to this compound could grant access to analogues that are exceptionally difficult to obtain through conventional synthesis. nih.gov

Multicomponent Reactions (MCRs) : Designing novel MCRs centered around the this compound scaffold is another promising direction. MCRs allow for the assembly of complex products in a single step from three or more reactants, enhancing synthetic efficiency. nanochemres.org Future work could utilize the amine group of this compound as a key nucleophile in cascade reactions to build fused heterocyclic systems with potential biological activity.

Design and Synthesis of Novel Catalytic Systems for this compound Transformations

The development of bespoke catalysts is crucial for unlocking the full synthetic potential of this compound. Future efforts will likely concentrate on creating highly efficient, selective, and sustainable catalytic systems.

Heterogeneous Nano-catalysts : The use of nano-catalysts, such as those based on metal oxides (e.g., ZnO, TiO2) or mixed metal phosphates (e.g., nano-NiZr4(PO4)6), offers significant advantages in terms of reusability, stability, and ease of separation. nanochemres.orgrsc.orgeurekaselect.comnih.gov Research could focus on designing nano-catalysts specifically tailored for transformations involving this compound, such as C-C and C-N cross-coupling reactions. Magnetically recoverable nano-catalysts are particularly attractive for creating greener and more cost-effective synthetic processes. nih.gov

Advanced Homogeneous Catalysis : There is continued scope for innovation in homogeneous catalysis. This includes the development of pincer-type complexes, for instance with Iridium or Manganese, which have shown high efficiency in the synthesis of pyrimidines from simpler building blocks. mdpi.com Another avenue is the exploration of carbene-catalyzed reactions, which can facilitate novel transformations like N-to-C aryl migrations via radical processes, offering new ways to functionalize the pyrimidine core or its substituents. acs.org

The table below summarizes potential catalytic systems for future exploration.

Catalyst TypePotential Application for this compoundKey AdvantagesReference
Heterogeneous Nano-catalysts (e.g., Fe₃O₄, ZnO, TiO₂)Cross-coupling reactions, multicomponent synthesis of derivatives.Reusable, stable, easily separable, environmentally friendly. rsc.orgeurekaselect.comnih.gov
Pincer Complexes (e.g., Iridium, Manganese)Regioselective assembly and functionalization of the pyrimidine ring.High efficiency and regioselectivity. mdpi.com
N-Heterocyclic Carbene (NHC) CatalystsNovel rearrangement and functionalization reactions (e.g., aryl migration).Unique reactivity pathways, radical process facilitation. acs.org
Bifunctional Catalysts (e.g., N-aminopyridinium salts)Traceless C-H amination and subsequent diversification.Enables direct C-H functionalization with a diversifiable handle. nih.gov

Integration with Advanced Computational Methods for De Novo Design and Property Prediction

Computational chemistry is set to become an indispensable tool in the study of this compound, accelerating the design of new molecules and the prediction of their properties.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be employed to model reaction mechanisms, predict the stability of intermediates, and calculate activation energies for potential transformations of this compound. researchgate.netscience.org.ge This insight can guide experimental efforts by identifying the most promising reaction pathways and conditions. nih.gov Furthermore, DFT can be used to predict key molecular properties, such as acidity (pKa), which is crucial for understanding the compound's behavior in biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : For applications in drug discovery, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov By integrating computational screening with experimental data, researchers can rationally design new analogues with enhanced potency and selectivity, minimizing the need for extensive trial-and-error synthesis.

De Novo Design and Molecular Docking : As potential biological targets are identified, molecular docking studies can simulate the interaction between this compound derivatives and protein binding sites. mdpi.com This allows for the de novo design of novel inhibitors or modulators with optimized binding affinities and geometries, providing a clear roadmap for synthetic chemists.

Development of Innovative Analytical Tools for In Situ Monitoring

Understanding the intricate details of chemical reactions requires advanced analytical techniques capable of observing them in real time. Future research will benefit from the development and application of innovative tools for the in situ monitoring of reactions involving this compound.

Real-Time NMR Spectroscopy : Techniques such as rapid-injection and flow NMR allow for the continuous monitoring of reaction kinetics and the detection of transient intermediates that would be missed by conventional offline analysis. mpg.debeilstein-journals.org Applying these methods to the synthesis and functionalization of this compound can provide invaluable mechanistic insights. researchgate.net Specialized setups, including automated mixing devices for heterogeneous reactions and LED integration for photochemical processes, further expand the capabilities of in situ NMR. researchgate.netfu-berlin.de

Advanced Mass Spectrometry : Mass spectrometry is exceptionally sensitive for detecting low-abundance charged species, making it ideal for identifying highly reactive intermediates in catalytic cycles. nih.govrsc.org Coupling mass spectrometry with reaction systems can help elucidate complex mechanisms by providing direct evidence for proposed intermediates, complementing the structural information gained from NMR. nih.govtaylorandfrancis.com

Bridging Fundamental Chemical Research with Emerging Interdisciplinary Fields

The unique structure of this compound makes it a valuable candidate for application in a variety of interdisciplinary fields, bridging fundamental chemistry with applied science.

Medicinal Chemistry : The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govgrowingscience.com Future research should focus on synthesizing libraries of this compound derivatives for screening against various biological targets, including protein kinases, polymerases, and other enzymes implicated in diseases like cancer and viral infections. eurekaselect.comnih.govmdpi.com

Materials Science : Pyrimidine derivatives have shown promise as components in advanced materials due to their electronic and optical properties. researchgate.net The extended π-system and the presence of heteroatoms make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and non-linear optical materials. Research into polymers and oligomers incorporating the this compound unit could lead to the development of novel functional materials.

Chemical Biology and Systems Biology : Derivatives of this compound can be designed as chemical probes to study biological pathways. By attaching fluorescent tags or reactive groups, these molecules can be used to track biological processes, identify protein-protein interactions, or map metabolic networks, contributing to a deeper understanding of cellular function and disease. nih.govacs.org

Addressing Unresolved Questions in Pyrimidine Chemistry and Expanding Chemical Space

Research on this compound can contribute to solving broader, unresolved challenges in heterocyclic chemistry while simultaneously expanding the accessible chemical space.

Achieving Ultimate Selectivity : A persistent challenge in pyrimidine chemistry is achieving predictable and high regioselectivity in functionalization reactions, particularly C-H functionalization. umich.edu Using this compound as a model system, researchers can systematically study the directing effects of the amine and propoxy groups to develop general rules and methods for selective modification of polysubstituted pyrimidines.

Expanding Skeletal Diversity : Many current synthetic libraries are dominated by flat, aromatic structures. There is a pressing need to explore more three-dimensional chemical space. nih.gov Strategies like pathway-oriented divergent synthesis (pDOS) starting from a complex intermediate derived from this compound could be used to generate a wide array of skeletally diverse polycyclic and bridged heterocyclic systems, which are underrepresented in current compound collections. acs.org

Sustainable Synthesis : Developing more environmentally benign synthetic methods remains a core goal. Research on this compound should prioritize the use of green catalysts, aqueous reaction media, and energy-efficient processes (e.g., photocatalysis) to align with the principles of sustainable chemistry. nanochemres.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Propoxypyrimidin-5-amine, and what critical reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensing pyrimidine precursors with propoxy-group donors under reflux. For example, pyridine-4,5-diamine can react with propionaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and recrystallization (chloroform:ethanol, 8:2 v:v) to isolate the product . Key variables include solvent polarity, catalyst concentration, and reaction time, which directly impact yield and purity.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using mixed solvents (e.g., chloroform:ethanol) is widely employed to remove unreacted precursors and byproducts . Column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) may enhance purity for sensitive downstream applications.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., amine protons at δ 6.5–7.5 ppm, pyrimidine carbons at δ 150–160 ppm).
  • XRD : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings, critical for validating stereochemistry .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (<5 ppm error).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve scalability and reproducibility?

  • Methodological Answer :

  • Parallel Reaction Screening : Test alternative catalysts (e.g., p-toluenesulfonic acid vs. acetic acid) and solvents (e.g., DMF for higher boiling points) to reduce reaction time.
  • Flow Chemistry : Continuous flow systems enhance heat transfer and mixing, minimizing side products .
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, stoichiometry, and solvent ratios.

Q. What experimental designs are recommended for evaluating the antimicrobial activity of this compound analogs?

  • Methodological Answer :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
  • Time-Kill Curves : Monitor bactericidal kinetics over 24 hours .
  • Synergy Studies : Combine analogs with β-lactams to assess potentiation effects.

Q. How should researchers address contradictions in pharmacological data across studies on pyrimidine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Calculate heterogeneity metrics (e.g., Cochran’s Q, I2I^2) to quantify variability. For I2>50%I^2 > 50\%, apply random-effects models to account for between-study differences .
  • Sensitivity Analysis : Exclude outlier studies and re-evaluate effect sizes.
  • Dose-Response Reconciliation : Normalize data by molar concentration or bioavailability metrics.

Q. What computational strategies can predict the bioactivity and synthetic feasibility of this compound analogs?

  • Methodological Answer :

  • Retrosynthesis Tools : Platforms like Pistachio or Reaxys prioritize routes based on reagent availability and step efficiency .
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., dihydrofolate reductase for antimicrobial activity).
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.